molecular formula C10H24N2O2 B12426841 Ethambutol-d4 Dihydrochloride

Ethambutol-d4 Dihydrochloride

Cat. No.: B12426841
M. Wt: 208.33 g/mol
InChI Key: AEUTYOVWOVBAKS-WEJHBSKUSA-N
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Description

Ethambutol-d4 is a deuterated form of ethambutol, an antimycobacterial agent primarily used in the treatment of tuberculosis. The deuterium atoms in Ethambutol-d4 replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethambutol undergoes various chemical reactions, including:

    Oxidation: Ethambutol can be oxidized under specific conditions to form different derivatives.

    Substitution: It can undergo substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium hydroxide and halogenated compounds are commonly used.

Major Products Formed

The major products formed from these reactions include various ethambutol derivatives, which can be useful in further scientific research and drug development .

Scientific Research Applications

Ethambutol-d4 is extensively used in scientific research, particularly in:

Mechanism of Action

Ethambutol-d4 exerts its effects by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and arabinogalactan, essential components of the mycobacterial cell wall. This inhibition disrupts the formation of the cell wall, leading to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: Another first-line antituberculosis drug that inhibits mycolic acid synthesis.

    Rifampin: An antibiotic that inhibits bacterial RNA synthesis.

    Pyrazinamide: A prodrug that disrupts mycobacterial cell membrane metabolism and transport functions.

Uniqueness

Ethambutol-d4 is unique due to its deuterium atoms, which provide distinct advantages in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. The deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in the body .

Properties

Molecular Formula

C10H24N2O2

Molecular Weight

208.33 g/mol

IUPAC Name

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2

InChI Key

AEUTYOVWOVBAKS-WEJHBSKUSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO

Canonical SMILES

CCC(CO)NCCNC(CC)CO

Origin of Product

United States

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